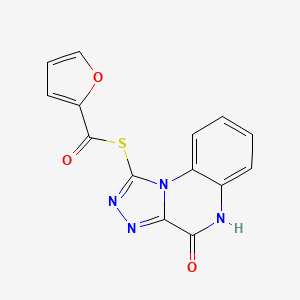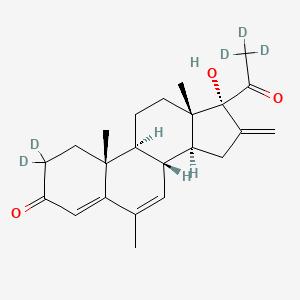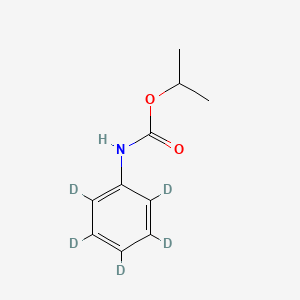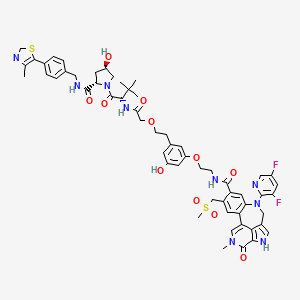![molecular formula C16H16ClIN4O7 B12407091 [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a purine base substituted with chlorine and iodine atoms, and a sugar moiety with multiple acetyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is chlorinated and iodinated to form 6-chloro-2-iodopurine.
Glycosylation: The purine base is then glycosylated with a protected sugar moiety, such as a tetrahydrofuran derivative, to form the nucleoside analog.
Acetylation: The hydroxyl groups of the sugar moiety are acetylated to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the purine base can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine base and sugar moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Hydrolysis Products: The hydrolysis of acetyl groups yields the corresponding hydroxyl derivatives.
Oxidation and Reduction Products: Oxidation can lead to the formation of purine N-oxides, while reduction can yield reduced purine derivatives.
科学研究应用
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Biochemistry: The compound is employed in studies of nucleoside metabolism and enzyme interactions.
Molecular Biology: It serves as a tool for investigating DNA and RNA synthesis and repair mechanisms.
Pharmacology: The compound is used in the development of new therapeutic agents targeting specific molecular pathways.
作用机制
The mechanism of action of [(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The chlorine and iodine substitutions on the purine base enhance its binding affinity to specific enzymes and receptors, thereby modulating their activity. The acetyl groups on the sugar moiety can also influence the compound’s solubility and cellular uptake.
相似化合物的比较
Similar Compounds
2-Iodoadenosine: A nucleoside analog with similar iodine substitution on the purine base.
6-Chloropurine: A purine derivative with chlorine substitution.
3’,4’-Diacetyl-5’-deoxy-5-fluorocytidine: A nucleoside analog with acetyl groups on the sugar moiety.
Uniqueness
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate is unique due to its dual halogen substitutions (chlorine and iodine) on the purine base, which confer distinct chemical and biological properties. The presence of multiple acetyl groups on the sugar moiety further enhances its stability and solubility, making it a valuable compound for various research applications.
属性
分子式 |
C16H16ClIN4O7 |
|---|---|
分子量 |
538.7 g/mol |
IUPAC 名称 |
[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H16ClIN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |
InChI 键 |
BYOJIJDSBSWKKE-BWIWHEPQSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)I)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















